molecular formula C9H11N3O B15380486 7-Methoxy-1-methyl-1H-indazol-3-amine

7-Methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B15380486
M. Wt: 177.20 g/mol
InChI Key: ZLZAXRBFOOYBJQ-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound characterized by an indazole core substituted with a methoxy group at position 7, a methyl group at the N1 position, and an amine at position 3. This molecule is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and receptor modulators. Its synthesis involves multi-step reactions, including alkylation and bromination, as demonstrated in , where it serves as a precursor for further functionalization (e.g., bromination to yield 7-bromo derivatives) . Key physical properties include a molecular weight of 178.1 g/mol (observed via MS: m/z 178.1 [M+H]⁺) and moderate polarity due to the methoxy and amine groups .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-1-methylindazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11)

InChI Key

ZLZAXRBFOOYBJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxy-1-methyl-1H-indazol-3-amine (114B)

  • Structure : Methoxy at position 4, methyl at N1, amine at position 3.
  • Synthesis : Prepared via methods analogous to 7-methoxy derivatives, with bromination yielding 7-bromo-4-methoxy analogs (e.g., 114C) .
  • Properties: Molecular weight 178.1 (m/z 178.1 [M+H]⁺).

7-Bromo-4-methoxy-1-methyl-1H-indazol-3-amine (114C)

  • Structure : Bromo at position 7, methoxy at position 4.
  • Synthesis : Bromination of 114B using NBS in H₂SO₄ .
  • Properties : Increased molecular weight (256.2 g/mol; m/z 256.2 [M+H]⁺). Bromine enhances lipophilicity (higher logP), influencing membrane permeability and metabolic stability.

7-Bromo-N,1-dimethyl-1H-indazol-3-amine (68C)

  • Structure : Bromo at position 7, methyl at N1, and methylated amine at position 3.
  • Synthesis : Methylation of the amine group using trifluoroacetamide intermediates .
  • Properties: Molecular weight 240.15 (m/z 240.15 [M+H]⁺).

7-(Trifluoromethyl)-1H-indazol-3-amine

  • Structure : Trifluoromethyl at position 7, amine at position 3.
  • Properties : Molecular formula C₈H₆F₃N₃; molecular weight 201.15 g/mol. The electron-withdrawing CF₃ group decreases electron density on the indazole ring, contrasting with the electron-donating methoxy group in 7-methoxy derivatives .

3-Iodo-1-methyl-1H-indazol-7-amine

  • Structure : Iodo at position 3, methyl at N1, amine at position 7.
  • Properties : Molecular weight 273.07 g/mol. The bulky iodine atom introduces steric hindrance, which may impact interactions with biological targets compared to smaller substituents .

Critical Analysis of Structural and Functional Differences

  • Substituent Position : The methoxy group at position 7 (vs. 4) in the parent compound optimizes electronic effects for specific interactions, as seen in kinase inhibitor design.
  • Halogen vs.
  • Amine Methylation : Methylation (e.g., 68C) reduces hydrogen-bonding capacity, which may diminish target affinity but improve metabolic stability.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) vs. CF₃ (electron-withdrawing) alter the indazole ring's reactivity and interaction with hydrophobic pockets.

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